molecular formula C10H8N6O3 B5977909 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No. B5977909
M. Wt: 260.21 g/mol
InChI Key: MDFCWOZDPVRWST-VZUCSPMQSA-N
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Description

3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as NTAH, is a chemical compound that has been widely studied for its potential applications in various fields of science. NTAH is a hydrazone derivative of 3-nitrobenzaldehyde, which is synthesized through a simple reaction between 3-nitrobenzaldehyde and triazine hydrazide.

Scientific Research Applications

3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been investigated for its potential as an anti-inflammatory and anti-viral agent.
In biochemistry, 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone exhibits strong fluorescence emission in the presence of these metal ions, making it a useful tool for studying metal ion homeostasis in living cells.
In materials science, 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to be an effective ligand for the synthesis of MOFs with high surface area and tunable pore size.

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit a range of biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and metal ion sensing. In vitro studies have demonstrated that 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its ease of synthesis and availability. 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be synthesized using simple and inexpensive reagents, making it an attractive compound for use in laboratory experiments. Another advantage of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its versatility, as it can be used for a wide range of applications, including medicinal chemistry, biochemistry, and materials science.
One limitation of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its poor solubility in water, which can limit its use in some applications. 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of research is the development of more potent and selective analogs of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone for use as therapeutic agents. Another area of research is the development of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone-based sensors for the detection of metal ions in living cells. Additionally, the use of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a precursor for the synthesis of MOFs with specific properties and applications is an area of active research.

Synthesis Methods

The synthesis of 3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a straightforward process that involves the reaction between 3-nitrobenzaldehyde and triazine hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, and typically takes several hours to complete. The resulting product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.

properties

IUPAC Name

3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O3/c17-9-6-12-15-10(13-9)14-11-5-7-2-1-3-8(4-7)16(18)19/h1-6H,(H2,13,14,15,17)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFCWOZDPVRWST-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

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